

Crystal Structure of 6-Aminopicolinonitrile: A Search for Definitive Data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Aminopicolinonitrile

Cat. No.: B1332374

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An in-depth analysis of the crystallographic data for **6-Aminopicolinonitrile** remains an area of active scientific inquiry, as publicly available, experimentally determined crystal structure information is currently limited. This technical guide serves to consolidate the known chemical and physical properties of **6-Aminopicolinonitrile** and outlines the standard methodologies that would be employed for the determination of its crystal structure. While a definitive crystallographic dataset is not yet available, this document provides a framework for understanding the potential structural characteristics of this compound and the experimental workflows required for their elucidation.

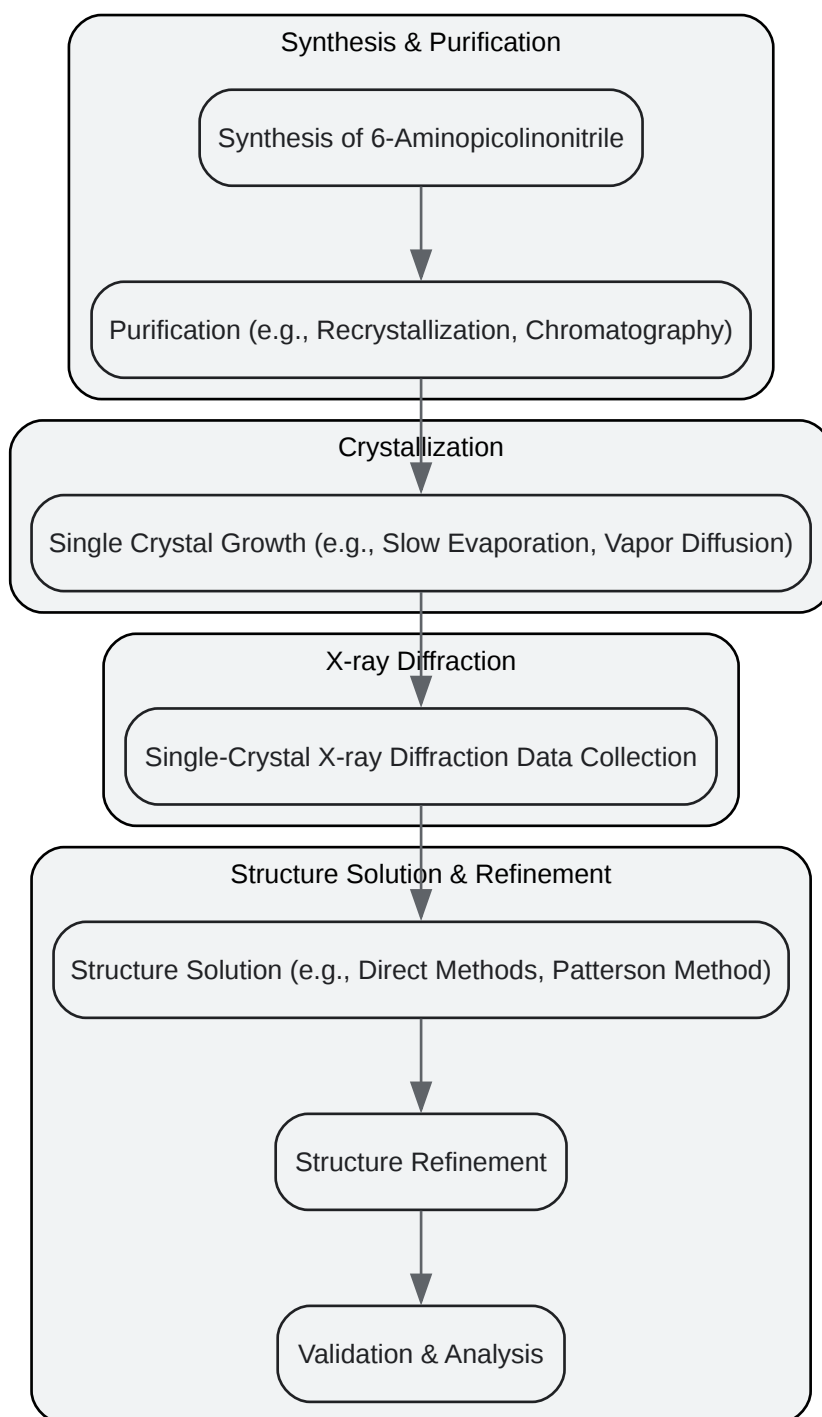
Physicochemical Properties

A summary of the key physicochemical properties of **6-Aminopicolinonitrile**, also known as 6-amino-2-pyridinecarbonitrile, is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the molecule.

Property	Value	Source
Molecular Formula	C ₆ H ₅ N ₃	ChemScene[1]
Molecular Weight	119.12 g/mol	ChemScene[1]
CAS Number	370556-44-8	ChemScene[1]
Appearance	White to pale yellow crystalline solid	N/A
Melting Point	Not reported	N/A
Solubility	Soluble in some organic solvents	N/A

Hypothetical Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of **6-Aminopicolinonitrile** would follow a well-established experimental pipeline. The logical flow of this process, from material synthesis to data analysis, is depicted in the following diagram.



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Caption: A generalized workflow for the determination of the crystal structure of a small molecule like **6-Aminopicolinonitrile**.

Synthesis and Purification

The first step involves the chemical synthesis of **6-Aminopicolinonitrile**. Following synthesis, the compound must be purified to a high degree to ensure the growth of high-quality single crystals. Common purification techniques include recrystallization, column chromatography, and sublimation.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. Various crystallization techniques would be explored, such as:

- **Slow Evaporation:** A solution of the purified compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
- **Vapor Diffusion:** A solution of the compound is placed in a sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.
- **Cooling Crystallization:** A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The angles and intensities of the diffracted X-rays provide information about the arrangement of atoms within the crystal lattice.

Structure Solution and Refinement

The collected diffraction data is then used to solve the crystal structure. This involves determining the unit cell dimensions and the positions of the atoms within the unit cell. Initial phases are typically determined using direct methods or Patterson methods. The resulting structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.

Anticipated Structural Features and Data Presentation

Should the crystal structure of **6-Aminopicolinonitrile** be determined, the following quantitative data would be of primary interest to researchers and drug development professionals. This data would be presented in structured tables for clarity and ease of comparison.

Table 2: Hypothetical Crystallographic Data for **6-Aminopicolinonitrile**

Parameter	Expected Value Range/Information
Crystal System	e.g., Monoclinic, Orthorhombic
Space Group	e.g., P2 ₁ /c, P-1
Unit Cell Dimensions	a, b, c (Å); α, β, γ (°)
Volume (V)	Å ³
Z (molecules per unit cell)	Integer value

| Calculated Density (ρ) | g/cm³ |

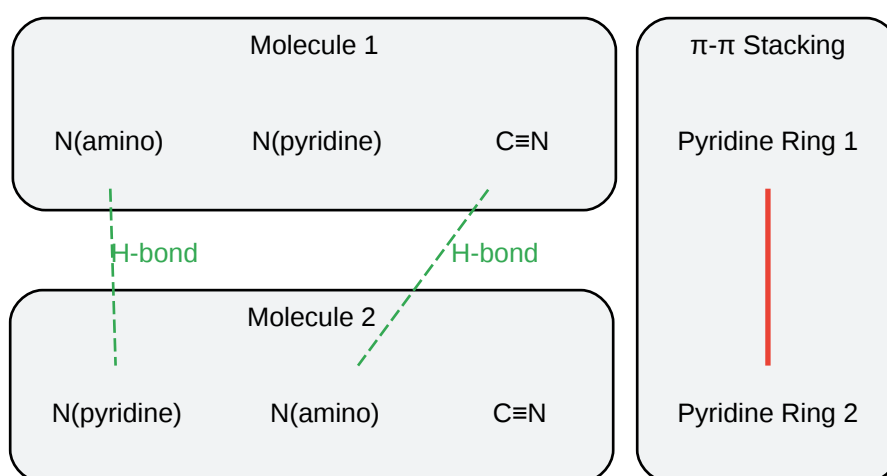
Table 3: Hypothetical Key Bond Lengths and Angles for **6-Aminopicolinonitrile**

Bond/Angle	Expected Length (Å) / Angle (°)
C-C (aromatic)	~1.39 - 1.41
C-N (pyridine)	~1.33 - 1.35
C-C≡N	~1.44 - 1.46
C≡N	~1.14 - 1.16
C-NH ₂	~1.35 - 1.37
Pyridine Ring Angles	~118 - 122

| C-C-N (nitrile) | ~178 - 180 |

Intermolecular Interactions and Crystal Packing

A crucial aspect of the crystal structure analysis would be the investigation of intermolecular interactions, such as hydrogen bonds and π - π stacking. These interactions govern the packing of the molecules in the crystal lattice and can significantly influence the physicochemical properties of the solid state, including solubility and stability. A diagram illustrating potential hydrogen bonding and π -stacking interactions is presented below.



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Caption: A conceptual diagram illustrating potential intermolecular hydrogen bonding and π - π stacking interactions in the crystal lattice of **6-Aminopicolinonitrile**.

Conclusion

While a definitive, experimentally determined crystal structure of **6-Aminopicolinonitrile** is not currently available in the public domain, this guide outlines the necessary experimental procedures for its determination and the anticipated structural features of interest. The synthesis, purification, and successful crystallization of this compound are the critical first steps toward obtaining high-quality single crystals for X-ray diffraction analysis. The resulting crystallographic data would provide invaluable insights into its molecular geometry, intermolecular interactions, and crystal packing, which are essential for its application in

research and drug development. Future work should focus on obtaining these experimental data to fully characterize the solid-state structure of **6-Aminopicolinonitrile**.

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References

- 1. researchgate.net [researchgate.net]
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